![molecular formula C12H17NO B14051648 [1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
[1-(1-Phenylethyl)azetidin-2-yl]methanol
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Overview
Description
[1-(1-Phenylethyl)azetidin-2-yl]methanol: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a phenylethyl group and a hydroxymethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Phenylethyl)azetidin-2-yl]methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions using appropriate phenylethyl halides.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The azetidine ring's strained geometry enables unique interactions with organolithium reagents. Research demonstrates stereoselective additions to derivatives of [1-(1-Phenylethyl)azetidin-2-yl]methanol:
-
Methyllithium addition :
Similar conditions produce 2,4,4-trimethyloxazolidine derivatives (70% yield, dr = 98:2) .
Reagent | Yield | Diastereomeric Ratio (dr) | Major Product |
---|---|---|---|
Hexyllithium | 60% | 98:2 | 2-Hexyl-substituted oxazolidine |
Methyllithium | 70% | 98:2 | 2,4,4-Trimethyloxazolidine |
Catalytic Hydrogenation
The phenylethyl group undergoes hydrogenolysis under catalytic conditions:
-
Palladium hydroxide-mediated deprotection :
Hydrogenation with Pd(OH)₂/C at 50–60°C and 40–50 psi H₂ removes benzyl groups, yielding tertiary amines . Reaction completion requires 72–110 hours, with yields exceeding 70% .
textExample: Starting Material: ((S)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanol Catalyst: Pd(OH)₂/C (20 wt%) Conditions: 50°C, 50 psi H₂, methanol solvent Product: (S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (Yield: 60%)[2]
Oxidation and Reduction
The hydroxymethyl group participates in redox reactions:
-
Oxidation :
Converts to ketones or aldehydes using oxidizing agents like PCC or Dess-Martin periodinane. -
Reduction :
Lithium aluminum hydride (LiAlH₄) reduces ester derivatives to primary alcohols.
Reaction Type | Reagent | Product |
---|---|---|
Oxidation | PCC | Azetidin-2-yl ketone |
Reduction | LiAlH₄ | Primary alcohol derivatives |
Substitution Reactions
The azetidine nitrogen participates in alkylation and acylation:
-
Boc Protection :
Reacts with di-tert-butyl dicarbonate ((Boc)₂O) in methanol to form Boc-protected derivatives (60% yield) . -
Acylation :
Treatment with acyl chlorides or anhydrides introduces amide functionalities .
textExample: Reagents: Dicyclohexylcarbodiimide (DCC), N-methylaniline Conditions: 0°C → RT, dichloromethane solvent Product: N-Methylanilide derivative (Yield: Not quantified)[4]
Hydrolysis
The oxazoline ring undergoes acid- or base-catalyzed hydrolysis:
-
Basic Hydrolysis :
NaOH in methanol cleaves oxazolidines to carboxylic acids . -
Acidic Hydrolysis :
HCl generates ammonium salts, enabling further functionalization .
Protection/Deprotection Strategies
-
Fmoc Protection :
9-Fluorenylmethyl chloroformate (Fmoc-Cl) in acetonitrile yields Fmoc-protected amines (74% yield) .
textReagents: Fmoc-Cl, MeCN Conditions: 24 hours, RT Product: Fmoc-derivative (Rf = 0.40 in MeOH/CH₂Cl₂)[6]
Key Structural Insights
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(1-Phenylethyl)azetidin-2-yl]methanol is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of azetidine derivatives on cellular processes and enzyme activities.
Medicine:
Drug Development: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive compounds.
Industry:
Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(1-Phenylethyl)azetidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The phenylethyl group and the azetidine ring contribute to the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
- [1-(1-Phenylethyl)azetidin-2-yl]methanol
- [1-(1-Phenylethyl)azetidin-2-yl]ethanol
- [1-(1-Phenylethyl)azetidin-2-yl]propane
Comparison:
- Structural Differences: The primary difference between these compounds lies in the length and nature of the alkyl chain attached to the azetidine ring.
- Chemical Properties: These structural variations result in differences in chemical reactivity, solubility, and stability.
- Biological Activity: The biological activity of these compounds may vary based on their ability to interact with specific molecular targets and their pharmacokinetic properties.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[1-(1-phenylethyl)azetidin-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(13)9-14/h2-6,10,12,14H,7-9H2,1H3 |
InChI Key |
SGRAGOJBNDVNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC2CO |
Origin of Product |
United States |
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